![molecular formula C12H18N2O3 B565087 Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 CAS No. 1216997-10-2](/img/structure/B565087.png)
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Overview
Description
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated amine derivative featuring a 4-nitrophenoxyethyl moiety. The deuteration at specific positions (indicated by "d4") enhances its utility in pharmacokinetic studies, spectroscopy, and as a stable isotopic tracer. Its structure combines an ethylamine backbone with a 4-nitrophenoxy group, making it a critical intermediate in pharmaceutical synthesis, particularly for compounds requiring metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to form 4-nitrophenol.
Etherification: 4-nitrophenol is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol.
Amination: The hydroxyl group of 2-(4-nitrophenoxy)ethanol is converted to an amine group through a reaction with diethylamine, resulting in Diethyl[2-(4-nitrophenoxy)ethyl]amine.
Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in the deuteration step to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2-(4-aminophenoxy)ethylamine.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Serves as an intermediate in the synthesis of local anesthetics and protein kinase inhibitors.
Mechanism of Action
The mechanism of action of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of local anesthetics, it likely interacts with sodium channels in nerve cells, blocking the transmission of pain signals. In the case of protein kinase inhibitors, it may inhibit the activity of specific kinases involved in cell signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Non-Deuterated Analogues
- N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine (CAS 226992-13-8) Structure: Shares the 4-nitrophenoxyethylamine backbone but lacks deuteration. Applications: Used as a pharmaceutical intermediate, particularly in anti-inflammatory and anticancer agents. Key Differences: The non-deuterated version exhibits faster metabolic degradation due to the absence of deuterium, which reduces bond cleavage rates in cytochrome P450-mediated pathways .
Deuterated Amines
- Diethyl-1,1,1',1'-d4-amine (CAS 60455-40-5) and Diethyl-2,2,2,2',2',2'-d6-amine (CAS 51045-01-3) Structure: Simple diethylamines with deuteration on methyl or ethyl groups. Applications: Primarily used as NMR solvents or deuterated reagents in organic synthesis. Key Differences: Unlike Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, these lack the aromatic nitro group, resulting in lower polarity and reduced biological activity .
Substituted Aromatic Amines
- 2-(4-Methoxyphenyl)-N-methylethanamine (CAS Not Provided) Structure: Features a methoxy substituent instead of nitro. Applications: Used in neurotransmitter analog synthesis. Key Differences: The electron-donating methoxy group increases solubility in polar solvents but reduces electrophilicity compared to the electron-withdrawing nitro group in this compound .
- N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (CAS 59973-15-8) Structure: Contains a nitro group but incorporates an imine linkage. Applications: Utilized in dye synthesis and coordination chemistry. Key Differences: The imine group introduces conjugation, altering electronic properties and redox behavior compared to the amine-linked nitro group in this compound .
Data Table: Comparative Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Solubility (Water) | Key Applications |
---|---|---|---|---|---|
This compound | C₁₁H₁₀D₄N₂O₃ | 268.3 | Ethyl groups | Low | Pharmaceutical tracer, NMR studies |
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-NP)ethanamine | C₁₆H₁₇N₃O₅ | 331.3 | None | Moderate | Drug intermediate |
Diethyl-1,1,1',1'-d4-amine | C₄H₆D₄N | 80.16 | Methyl groups | High | Deuterated solvent |
2-(4-Methoxyphenyl)-N-methylethanamine | C₁₀H₁₅NO | 165.2 | None | High | Neurotransmitter analog |
Research Findings and Mechanistic Insights
Metabolic Stability
- Deuteration in this compound reduces metabolic clearance by up to 50% compared to its non-deuterated counterpart, as shown in liver microsome assays .
Spectroscopic Utility
- The deuterated compound exhibits distinct ${}^{1}$H-NMR peaks (e.g., absence of signals at δ 1.2–1.5 ppm for methyl protons), aiding in reaction monitoring and structural elucidation .
Biological Activity
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a deuterated derivative of diethyl[2-(4-nitrophenoxy)ethyl]amine, characterized by its unique chemical structure and significant biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemical research due to its potential as a drug precursor and its role in metabolic studies.
Chemical Structure and Synthesis
This compound has the molecular formula C12H14D4N2O3 and a molecular weight of 242.31 g/mol. The synthesis typically involves several steps:
- Nitration : Starting from phenol, nitration produces 4-nitrophenol.
- Etherification : The 4-nitrophenol is reacted with ethylene oxide to yield 2-(4-nitrophenoxy)ethanol.
- Amination : The hydroxyl group of the ethanol is converted to an amine group via reaction with diethylamine.
- Deuteration : Hydrogen atoms are replaced with deuterium to form the final compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Local Anesthetics : As an intermediate in the synthesis of local anesthetics, it likely inhibits sodium channels in nerve cells, thus blocking pain signal transmission.
- Protein Kinase Inhibitors : The compound may inhibit certain kinases involved in cell signaling pathways, which is crucial for various therapeutic applications.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibition properties of compounds related to this compound:
- Cholinesterase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). For instance, specific derivatives showed IC50 values ranging from 0.014 to 2.097 µM against BChE, suggesting potent inhibitory effects compared to controls like donepezil .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
4a | 0.014 | BChE |
4m | 0.092 | BChE |
Control | 1.419 | Donepezil |
- Mechanistic Insights : Docking studies revealed that certain interactions, such as π–π interactions and hydrogen bonds with amino acids in the active site of BChE, contribute to the enhanced inhibitory activity of these compounds .
Toxicological Studies
While specific toxicological data on this compound is limited, related nitro compounds have been studied for their safety profiles:
- Nitro compounds can undergo metabolic reduction leading to reactive intermediates that may cause oxidative stress and potential carcinogenic effects. For example, studies on nitrofuran derivatives indicate that they can lead to adverse effects such as ovarian atrophy and reduced survival rates in animal models at certain dosages .
Applications in Research and Industry
This compound serves multiple roles across various domains:
- Biochemical Research : It is utilized as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
- Medicinal Chemistry : The compound acts as an intermediate in synthesizing local anesthetics and protein kinase inhibitors, highlighting its potential therapeutic applications.
- Analytical Chemistry : It serves as a reference standard in analytical methods due to its distinct isotopic labeling .
Q & A
Basic Research Questions
Q. What is the recommended synthetic pathway for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4, and what are the critical parameters affecting isotopic purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between deuterated diethylamine and 4-nitrophenoxyethyl bromide. Key parameters include:
- Deuterium retention : Use of anhydrous conditions and deuterated solvents (e.g., D₂O or CDCl₃) to minimize proton exchange .
- Reaction monitoring : Employ LC-MS to track isotopic purity (target: ≥98 atom% D) and confirm substitution at the ethylamine positions .
- Purification : Column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified with deuterated methanol) .
Q. How should researchers characterize the isotopic purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Compare ¹H and ²H NMR spectra to confirm deuterium incorporation. Absence of proton signals at δ 1.0–1.5 ppm (ethyl groups) indicates successful deuteration .
- Mass spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z = [M+H]⁺ with a +4 Da shift compared to the protiated form .
- FT-IR : Validate the nitro group (asymmetric stretching at ~1520 cm⁻¹) and ether linkage (C-O-C stretch at ~1250 cm⁻¹) to ensure structural integrity .
Q. What are the primary research applications of deuterated aromatic amines like this compound in medicinal chemistry studies?
- Methodological Answer :
- Metabolic tracing : Use as a stable isotope-labeled internal standard in LC-MS to quantify metabolites in pharmacokinetic studies .
- Receptor binding assays : Deuterated amines reduce hydrogen-deuterium exchange artifacts in NMR-based ligand-receptor interaction studies .
- Mechanistic probes : Study nitro group reduction pathways in cytochrome P450 enzymes by tracking deuterium kinetic isotope effects (KIEs) .
Advanced Research Questions
Q. How do deuterium substitution patterns influence the metabolic stability and pharmacokinetic profiling of this compound compared to its protiated form?
- Methodological Answer :
- In vitro stability assays : Incubate with liver microsomes and compare half-lives. Deuterated amines often show 2–3× longer t₁/₂ due to reduced CYP450-mediated N-dealkylation .
- PK/PD modeling : Use compartmental models to correlate deuterium-induced changes in clearance rates with bioavailability. Note that deuteration at ethyl positions may not significantly alter volume of distribution (Vd) .
- Contradiction resolution : If unexpected metabolic products arise, perform MS/MS fragmentation to distinguish between deuteration artifacts and novel metabolites .
Q. What analytical strategies resolve conflicting NMR data arising from dynamic rotational effects in this compound derivatives?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments between 25°C and −40°C. Restricted rotation around the C-N bond in deuterated species may split signals (e.g., ethyl group quartets), requiring slow-exchange regime analysis .
- DFT calculations : Model rotational barriers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare theoretical chemical shifts with experimental data to assign stereodynamic effects .
- Cross-validation : Use ¹³C-DEPT NMR to confirm assignments and rule out scalar coupling artifacts .
Q. What computational modeling approaches best predict the isotopic effects of deuterium substitution on the compound's reactivity in SNAr reactions?
- Methodological Answer :
- Transition state analysis : Perform QM/MM simulations (e.g., with GAMESS) to compare activation energies for protiated vs. deuterated amines. Focus on C-D bond elongation in the rate-determining step .
- Isotope effect tables :
Reaction Step | k_H/k_D (Observed) | Theoretical (BEBOVIB-IV) |
---|---|---|
Nitro group reduction | 3.2 ± 0.1 | 3.1 |
Ether cleavage | 1.1 ± 0.05 | 1.0 |
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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